1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” is a chemical compound used for medicinal purposes . It is derived from 5-Bromopyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” can be inferred from its constituents. For example, 5-Bromopyridine has an empirical formula of C5H5BrN2 and a molecular weight of 173.01 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” can be inferred from its constituents. For instance, 5-Bromopyridine is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : The compound 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide has been utilized in the synthesis of various novel compounds. For instance, its derivative was synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).
PET Radioligand Imaging : Related compounds, such as MK-1064, which shares structural similarities, have been synthesized for potential use in PET radioligand imaging of specific receptors (Gao, Wang, & Zheng, 2016). These developments indicate the potential utility of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide in advanced imaging techniques.
Antimicrobial Activity : Compounds synthesized using derivatives of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide have been tested for antimicrobial activity. Studies like the one conducted by Babu, Srinivasulu, and Kotakadi (2015) explore the synthesis and antimicrobial efficacy of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives (Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Synthesis and Analysis
Chemical Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical techniques. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a related compound, indicating the various chemical pathways and synthesis techniques applicable to this family of compounds (Hirokawa, Horikawa, & Kato, 2000).
Structural Analysis : Advanced techniques like X-ray diffraction studies, NMR, and FT-IR spectroscopy have been employed to analyze and confirm the structure of synthesized compounds. Anuradha et al. (2014) utilized these techniques to study a compound structurally similar to 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide (Anuradha et al., 2014).
Miscellaneous Applications
- Neuroscientific Research : The use of brominated compounds in neuroscience research has been noted. For example, Schneider and d'Adda di Fagagna (2012) investigated the effects of Bromodeoxyuridine on neural stem cells, a research area that could be relevant for derivatives of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide (Schneider & d'Adda di Fagagna, 2012).
Future Directions
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azetidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-1-2-9(13-3-8)6-14-4-7(5-14)10(12)15/h1-3,7H,4-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWUFSCZNGRISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=NC=C(C=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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